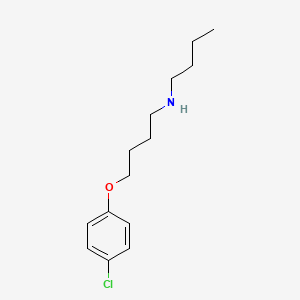
N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDCRB is a synthetic compound that belongs to the class of arylphenoxyalkylamines. It was first synthesized in the 1970s as a potential herbicide, but its use in this field was discontinued due to its toxicity. However, BDCRB has found its use in scientific research as a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP).
Mécanisme D'action
BDCRB acts as a selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine by binding to the adenine nucleotide translocator (ANT) and preventing the opening of the pore. This prevents the release of cytochrome c and other apoptotic factors from the mitochondria, thus preventing cell death.
Biochemical and physiological effects:
BDCRB has been shown to have a protective effect on cells and tissues by preventing cell death due to this compound opening. It has also been shown to improve mitochondrial function and reduce oxidative stress in various pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
BDCRB is a potent and selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine and has been extensively used in scientific research. However, its use is limited by its toxicity and the need for careful handling. It also has a short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for the use of BDCRB in scientific research. One area of interest is the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in cancer and the potential use of BDCRB as a therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of this compound that can be used in clinical settings.
In conclusion, BDCRB is a synthetic compound that has found its use in scientific research as a potent and selective inhibitor of this compound. Its unique properties have led to its extensive use in studying the role of this compound in various pathological conditions. However, its use is limited by its toxicity and the need for careful handling. There are several future directions for the use of BDCRB in scientific research, including the potential use as a therapeutic agent in cancer and the development of more potent and selective inhibitors of this compound.
Méthodes De Synthèse
The synthesis of BDCRB involves the reaction of 2,3-dichlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain a pure form of BDCRB.
Applications De Recherche Scientifique
BDCRB has been extensively used in scientific research to study the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in various pathological conditions. It has been shown to protect against ischemia-reperfusion injury in the heart, brain, and kidney. BDCRB has also been used to investigate the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-butyl-4-(2,3-dichlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-9-17-10-4-5-11-18-13-8-6-7-12(15)14(13)16/h6-8,17H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBKQSNPPJHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5161633.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide](/img/structure/B5161638.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)


![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)
